![molecular formula C14H18N2O2S2 B2825677 2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide CAS No. 852453-12-4](/img/structure/B2825677.png)
2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
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Overview
Description
Thiazoles are a type of heterocyclic organic compound that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . Trimethylbenzenes, on the other hand, are aromatic hydrocarbons that consist of a benzene ring with three methyl groups as a substituent .
Molecular Structure Analysis
Thiazole has a planar ring structure, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The trimethylbenzenes form three structural isomers with the molecular formula C9H12 .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of “2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide” are not available in the sources I found.Scientific Research Applications
- “MLS000094153” has demonstrated antimicrobial activity. Thiazoles, including this compound, are known for their effectiveness against bacteria, fungi, and other microorganisms .
- Thiazoles have been explored as antiviral agents. While specific studies on “MLS000094153” are limited, its thiazole scaffold suggests potential antiviral properties .
- Thiazoles exhibit anti-inflammatory properties. Although direct evidence for “MLS000094153” is scarce, its structural features align with this activity .
- Thiazoles are associated with neuroprotective effects. Considering its structure, “MLS000094153” may offer neuroprotection .
Antimicrobial Properties
Antiviral Activity
Anti-Inflammatory Effects
Neuroprotective Potential
Cytotoxicity and Antitumor Activity
Cardioprotective and Hypolipidemic Properties
Mechanism of Action
Target of Action
The primary targets of MLS000094153 are currently unknown. The compound’s structure, which includes a thiazole ring, suggests it may interact with a variety of biological targets. Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .
Mode of Action
They can act as antioxidants, analgesics, anti-inflammatory agents, and more . The thiazole ring in the compound’s structure could undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , potentially leading to various interactions with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities and could potentially affect multiple pathways . For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Result of Action
Given the diverse biological activities associated with thiazole derivatives , the compound could potentially have a wide range of effects at the molecular and cellular levels.
properties
IUPAC Name |
2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-9-5-11(3)14(6-10(9)2)20(17,18)15-7-13-8-19-12(4)16-13/h5-6,8,15H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHMRQKXZMEZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CSC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
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